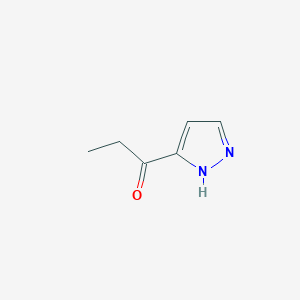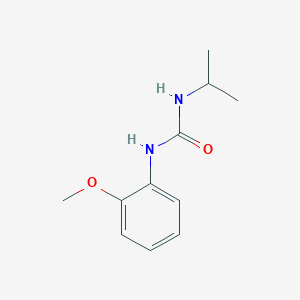
3-(2-Fluorophenyl)-1,1-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-1,1-dimethylurea, also known as fluometuron, is a herbicide that is widely used in agriculture to control weeds. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. Fluometuron is a member of the phenylurea herbicide family and is a selective inhibitor of photosynthesis in plants.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1,1-dimethylurea involves the inhibition of photosynthesis in plants. It specifically targets the photosystem II complex in the thylakoid membranes, which is responsible for the light-dependent reactions of photosynthesis. Fluometuron binds to the D1 protein in the photosystem II complex, which inhibits electron transport and blocks the transfer of energy from the light-harvesting pigments to the electron transport chain. This results in a decrease in ATP and NADPH production, which are essential for the synthesis of organic compounds in plants.
Biochemical and Physiological Effects:
Fluometuron has been shown to have a number of biochemical and physiological effects on plants. Studies have demonstrated that 3-(2-Fluorophenyl)-1,1-dimethylurea inhibits the activity of the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), which is responsible for fixing carbon dioxide during photosynthesis. This leads to a decrease in the rate of photosynthesis and a reduction in plant growth. Additionally, 3-(2-Fluorophenyl)-1,1-dimethylurea has been shown to induce oxidative stress in plants by increasing the production of reactive oxygen species (ROS).
Advantages and Limitations for Lab Experiments
Fluometuron is a widely used herbicide in agriculture and has been extensively studied for its effects on plants. It is relatively easy to synthesize and is readily available for use in lab experiments. However, one limitation of 3-(2-Fluorophenyl)-1,1-dimethylurea is that it is highly toxic to aquatic organisms and can have negative effects on the environment if not used properly.
Future Directions
There are a number of future directions for research on 3-(2-Fluorophenyl)-1,1-dimethylurea. One area of interest is the development of new herbicides that are more selective and have fewer negative effects on the environment. Additionally, there is a need for further research on the biochemical and physiological effects of 3-(2-Fluorophenyl)-1,1-dimethylurea on plants, as well as its potential effects on human health. Finally, there is a need for more research on the mechanisms of resistance to 3-(2-Fluorophenyl)-1,1-dimethylurea in weeds, as this could lead to the development of new strategies for weed control.
Synthesis Methods
The synthesis of 3-(2-Fluorophenyl)-1,1-dimethylurea involves the reaction of 2-fluoroaniline with dimethylcarbamoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate which is then converted to the final product by the addition of an acid. The yield of this reaction is typically around 70-80%.
Scientific Research Applications
Fluometuron has been extensively studied for its herbicidal properties and its effects on plants. It is used to control a wide range of weeds in crops such as cotton, soybean, and corn. Studies have shown that 3-(2-Fluorophenyl)-1,1-dimethylurea inhibits photosynthesis in plants by blocking electron transport in the thylakoid membranes. This results in a decrease in energy production and ultimately leads to the death of the plant.
properties
IUPAC Name |
3-(2-fluorophenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-12(2)9(13)11-8-6-4-3-5-7(8)10/h3-6H,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUQAYIGUYSMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-1,1-dimethylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)



![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)



![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)